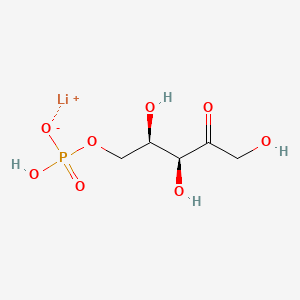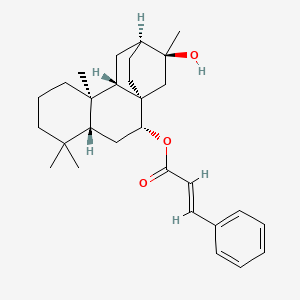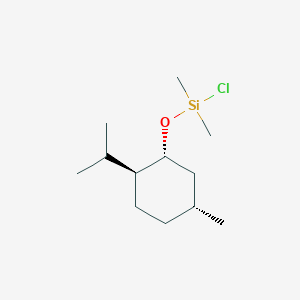
(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt is a chemical compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes multiple hydroxyl groups and a phosphate group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt can be achieved through several synthetic routes. One common method involves the use of dihydroxyacetone phosphate as a precursor. The synthesis typically involves the following steps:
Formation of Dihydroxyacetone Phosphate: This can be achieved through chemical or enzymatic routes from precursors like glycerol or dihydroxyacetone.
Phosphorylation: The dihydroxyacetone phosphate is then phosphorylated using a suitable phosphorylating agent under controlled conditions to form the desired phosphate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used to substitute the phosphate group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted phosphate derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in enzymatic studies and as a substrate for various biochemical reactions.
Mecanismo De Acción
The mechanism of action of (2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. It may also interact with cellular receptors and signaling pathways, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Dihydroxyacetone Phosphate: A precursor in the synthesis of (2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt.
Phosphoenolpyruvate: Another phosphate-containing compound with similar biochemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which make it highly reactive and versatile for various applications. Its lithium salt form also enhances its solubility and stability in aqueous solutions, making it suitable for a wide range of scientific and industrial applications .
Propiedades
Fórmula molecular |
C5H10LiO8P |
|---|---|
Peso molecular |
236.1 g/mol |
Nombre IUPAC |
lithium;[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] hydrogen phosphate |
InChI |
InChI=1S/C5H11O8P.Li/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h4-6,8-9H,1-2H2,(H2,10,11,12);/q;+1/p-1/t4-,5-;/m1./s1 |
Clave InChI |
VTUAVZWQFODHSS-TYSVMGFPSA-M |
SMILES isomérico |
[Li+].C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)[O-] |
SMILES canónico |
[Li+].C(C(C(C(=O)CO)O)O)OP(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)



![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)
![Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate](/img/structure/B13433620.png)

![2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B13433627.png)

![(5'R,8'S,11'R,13'S,14'S,17'S)-11'-(1,3-benzodioxol-5-yl)-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13433638.png)
![(3R,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13433642.png)

![2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13433650.png)
